7-Deoxynogarol

DNA intercalation anthracycline SAR thermal denaturation

7-Deoxynogarol (CAS 71582-53-1, C27H29NO9, MW 511.5 g/mol) is a congener of the anthracycline antibiotic nogalamycin, distinguished by the absence of the neutral sugar nogalose at the C-7 position of the aglycone scaffold. It was identified as the predominant metabolite of the semisynthetic clinical candidate menogaril (7-con-O-methylnogarol) in human tissues.

Molecular Formula C27H29NO9
Molecular Weight 511.5 g/mol
CAS No. 71582-53-1
Cat. No. B1195726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deoxynogarol
CAS71582-53-1
Synonyms7-deoxynogarol
Molecular FormulaC27H29NO9
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O
InChIInChI=1S/C27H29NO9/c1-26(35)6-5-11-10(9-26)7-12-15(19(11)30)21(32)16-14(29)8-13-23(17(16)20(12)31)36-25-22(33)18(28(3)4)24(34)27(13,2)37-25/h7-8,18,22,24-25,29-30,33-35H,5-6,9H2,1-4H3
InChIKeyOTDXULFSLVOPKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deoxynogarol (CAS 71582-53-1): A Critical Nogalamycin Congener & Menogaril Metabolite for Anthracycline R&D


7-Deoxynogarol (CAS 71582-53-1, C27H29NO9, MW 511.5 g/mol) is a congener of the anthracycline antibiotic nogalamycin, distinguished by the absence of the neutral sugar nogalose at the C-7 position of the aglycone scaffold [1]. It was identified as the predominant metabolite of the semisynthetic clinical candidate menogaril (7-con-O-methylnogarol) in human tissues [2]. The compound retains the unique (7S, 9S, 10R) stereochemistry characteristic of the nogalamycin class, setting it apart from the majority of anthracyclines that possess the (7S, 9R, 10R) configuration [3]. Its crystal structure has been determined by X-ray diffraction, providing atomic-level insights for structure-based design [4].

Why 7-Deoxynogarol Cannot Be Substituted by Nogalamycin or Other Anthracycline Analogs in Mechanistic Studies


Within the nogalamycin family, the presence or absence of the nogalose sugar at C-7 fundamentally alters DNA binding affinity and biological activity. 7-Deoxynogarol, lacking this sugar moiety, exhibits markedly decreased binding to DNA compared to the parent nogalamycin [1]. Moreover, its distinct tissue distribution profile as the major human metabolite of menogaril—with quantifiable organ-specific concentrations that differ from the parent drug—demonstrates that pharmacologically relevant properties cannot be inferred by structural analogy alone [2]. Generic substitution with nogalamycin, menogaril, or other anthracyclines (e.g., daunomycin, adriamycin) would confound experimental outcomes in DNA interaction, metabolism, and tissue disposition studies [3].

Quantitative Differentiation Evidence: 7-Deoxynogarol vs. Closest Analogs


DNA Binding Affinity: ΔTm Reduction by C-7 Deoxygenation Compared to Nogalamycin

The absence of the nogalose sugar at C-7 in 7-deoxynogarol results in a marked reduction in DNA binding affinity relative to nogalamycin. In a direct comparative thermal denaturation study, at equimolar concentrations of nogalamycin and its analogs (including 7-deoxynogarol), the ΔTm produced by nogalamycin was twice that obtained with the sugar-lacking derivatives [1]. Additionally, stopped-flow dissociation kinetic studies confirm that 7-deoxynogarol, lacking nogalose, shows decreased binding affinity to DNA compared to nogalamycin [2].

DNA intercalation anthracycline SAR thermal denaturation

Human Tissue Distribution: 7-Deoxynogarol as the Predominant Menogaril Metabolite with Quantifiable Organ-Specific Accumulation

In a clinical autopsy study of eight patients who received menogaril, 7-deoxynogarol was identified as the major metabolite found in human tissues, whereas unchanged menogaril was detected only in a single lung-tissue sample from a patient who died within 24 hours of treatment [1]. The highest median 7-deoxynogarol concentrations were quantified in large bowel (201 ng/g), liver (183 ng/g), and lung (177 ng/g), with the heart ranking 9th of 18 organs. This tissue distribution profile is notable in the context of the relatively low cardiac toxicity of menogaril compared to other anthracyclines.

drug metabolism tissue pharmacokinetics anthracycline metabolite

Enzymatic Conversion Rate: 17-Fold Selectivity of Mammalian vs. Bacterial Reductive Glycosidase Systems

Cell-free preparations from rat liver (mammalian) and Streptomyces nogalater (bacterial) both catalyze the reduced pyridine nucleotide-dependent conversion of nogalamycin to 7-deoxynogalarol and nogalose, but with dramatically different specific activities and cofactor preferences [1]. The mammalian system requires TPNH (NADPH) and exhibits a specific activity over an order of magnitude higher than the bacterial system, which prefers DPNH (NADH).

bioreductive activation species-specific metabolism cell-free conversion

Stereochemical Scaffold Differentiation: (7S, 9S, 10R) Configuration vs. Canonical Anthracyclines

The nogalamycin aglycone—and by extension its C-7 deoxy congener—possesses a unique stereochemical configuration (7S, 9S, 10R) that distinguishes it from the majority of clinically relevant anthracyclines, including daunomycin and adriamycin, which have the (7S, 9R, 10R) configuration [1]. The gene snoaL encodes a dedicated cyclase that dictates this C-9 stereochemistry, and this stereochemical divergence has been demonstrated to persist in 7-deoxynogarol [2]. The opposite configuration at C-9 is shared only with steffimycins among known anthracyclines.

stereochemistry anthracycline biosynthesis cyclase specificity

Reductive Cleavage Yield: Quantitative Preparation of 7-Deoxynogarol from Menogaril via Quinone Methide Trapping

7-Deoxynogarol can be produced by reductive cleavage of the semisynthetic drug menogaril (7-con-O-methylnogarol). In a study of quinone methide trapping, anaerobic reduction of menogaril with a nitrogen nucleophile yielded 7-deoxynogarol as a characterized byproduct, with the yield depending on the reducing agent employed [1]. This chemical accessibility contrasts with the more complex total synthesis route required for the glycosylated parent nogalamycin.

quinone methide reductive activation synthetic methodology

High-Impact Research & Industrial Application Scenarios for 7-Deoxynogarol


DNA Binding Mechanism Studies: Using 7-Deoxynogarol as a C-7 Sugar-Negative Control

In comparative DNA binding studies, 7-deoxynogarol serves as an essential negative control to isolate the contribution of the nogalose sugar to overall DNA affinity. Its 2-fold lower ΔTm relative to nogalamycin at equimolar concentrations [1] allows researchers to quantify the energetic contribution of the C-7 sugar-DNA minor groove interaction. This is critical for computational docking validation and for SAR campaigns aimed at tuning DNA binding affinity through sugar modification.

Clinical Pharmacokinetic & Metabolism Studies: 7-Deoxynogarol as the Primary Analytical Target for Menogaril Monitoring

Given that 7-deoxynogarol is the predominant metabolite found in human autopsy tissues—with quantified concentrations up to 201 ng/g in large bowel—while parent menogaril is essentially undetectable beyond 24 hours post-dose [2], any LC-MS/MS method development for therapeutic drug monitoring or forensic toxicology of menogaril must prioritize 7-deoxynogarol as the primary analyte. Its tissue concentration correlates with cumulative dose and time since last treatment (P < 0.05) [2].

Species-Specific Bioreductive Metabolism Assays: Leveraging the 17-Fold Mammalian/Bacterial Activity Difference

The 17-fold higher specific activity of mammalian (rat liver) versus bacterial (S. nogalater) cell-free systems for converting nogalamycin to 7-deoxynogalarol (85 vs. 5 nmol/h/mg protein), along with differential cofactor requirements (TPNH vs. DPNH) and distinct pH optima (7.5 vs. 9.0) [3], enables researchers to design species-selective bioreductive metabolism assays. This system can be used to screen for mammalian-specific reductive glycosidase inhibitors or to validate heterologous biosynthetic pathway engineering.

Stereochemistry-Focused Anthracycline SAR: 7-Deoxynogarol as a (7S, 9S, 10R) Scaffold Reference

The unique C-9 stereochemistry of 7-deoxynogarol (9S) compared to the (9R) configuration of most anthracyclines including daunomycin [4] makes this compound a critical reference standard for stereochemistry-focused SAR studies. Researchers investigating how C-9 configuration influences DNA intercalation geometry, topoisomerase inhibition selectivity, or cytotoxicity profiles require 7-deoxynogarol as the sugar-free representative of the (9S) stereochemical class.

Quote Request

Request a Quote for 7-Deoxynogarol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.